molecular formula C27H18N6O B2765061 N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide CAS No. 891103-61-0

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide

Katalognummer: B2765061
CAS-Nummer: 891103-61-0
Molekulargewicht: 442.482
InChI-Schlüssel: KBAVOIBHENHNIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is a useful research compound. Its molecular formula is C27H18N6O and its molecular weight is 442.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure comprising a naphthamide core linked to a pyridazinyl triazole moiety. Its molecular formula is C20H16N6C_{20}H_{16}N_{6}, with a molecular weight of approximately 344.39 g/mol. The presence of the triazole and pyridazine rings is crucial for its biological activity, particularly in inhibiting specific kinases involved in cancer progression.

Research indicates that compounds similar to this compound often act as dual inhibitors targeting key signaling pathways in cancer cells. Notably, they have shown efficacy against c-Met and Pim-1 kinases, which are implicated in tumor growth and metastasis.

Inhibition of c-Met and Pim-1 Kinases

Studies have demonstrated that derivatives of triazolo-pyridazine compounds exhibit potent inhibitory effects on c-Met and Pim-1 kinases. For instance:

  • Compound 4g , a close derivative, showed IC50 values of 0.163 μM for c-Met and 0.283 μM for Pim-1 in vitro .
  • These compounds induce apoptosis in cancer cells and arrest the cell cycle at the S phase, leading to enhanced anticancer effects.

Biological Activity Against Cancer Cell Lines

The biological activity of this compound has been evaluated against various cancer cell lines using standard assays.

Cytotoxicity Assays

Table 1 summarizes the cytotoxic effects observed in several studies:

Cell Line IC50 (μM) Mechanism
MCF-70.15 ± 0.08Apoptosis induction
A5490.83 ± 0.07Cell cycle arrest
HeLa2.85 ± 0.74Inhibition of kinase activity

These results indicate that the compound exhibits significant antiproliferative activity across different cancer types.

Study on Dual Kinase Inhibition

A notable study focused on the synthesis and evaluation of dual inhibitors targeting c-Met and Pim-1 kinases found that:

  • The synthesized compounds were screened against a panel of 60 cancer cell lines.
  • Compounds demonstrated varying degrees of efficacy with some leading to a reduction in cell viability by over 55% .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and its target proteins:

  • The docking studies suggested that the compound binds effectively to the ATP-binding site of c-Met and Pim-1 kinases, mimicking known inhibitors .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-1-naphthamide has shown promise as a potential therapeutic agent. Its derivatives have been investigated for:

  • Anticancer Activity : Studies indicate that compounds with similar triazole structures exhibit cytotoxic effects against various cancer cell lines. The presence of the pyridine and naphthamide moieties may enhance this activity through specific interactions with cancer-related targets.
  • Antimicrobial Properties : Research has demonstrated that derivatives of this compound possess antimicrobial effects against bacteria and fungi, suggesting its potential use in developing new antibiotics.

Biological Studies

The compound is also being explored for its role in biological systems:

  • Enzyme Inhibition : Some studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, making it a candidate for further investigation in neurodegenerative disease models.

Materials Science

The unique structural features of this compound allow for potential applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of compounds containing triazole and pyridine rings are being studied for use in OLED technology, where they may enhance light emission efficiency.
  • Polymer Chemistry : As a building block in polymer synthesis, this compound could contribute to the development of new materials with tailored properties for specific applications.

Case Study 1: Anticancer Activity

In vitro studies on derivatives of this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism of action appears to involve apoptosis induction through caspase activation pathways.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications to the naphthamide group enhanced antimicrobial activity significantly compared to the parent compound.

Eigenschaften

IUPAC Name

N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6O/c34-27(22-9-5-7-18-6-1-2-8-21(18)22)29-20-13-11-19(12-14-20)23-15-16-25-30-31-26(33(25)32-23)24-10-3-4-17-28-24/h1-17H,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAVOIBHENHNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4=NN5C(=NN=C5C6=CC=CC=N6)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.